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molecular formula C8H12O3 B8456945 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one

3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one

Cat. No. B8456945
M. Wt: 156.18 g/mol
InChI Key: FGKQWWPSXGYEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674115B2

Procedure details

(3,6-dihydro-2H-pyran-4-yloxy)trimethylsilane (1.0 g, 5.80 mmol) and trimethyl(prop-1-en-2-yloxy)silane (7.56 g, 58.0 mmol) were added dropwise to a vigorously stirred suspension of ceric ammonium nitrate (6.36 g, 11.61 mmol) and sodium bicarbonate (1.950 g, 23.22 mmol) in dry acetonitrile (40 ml). The resulting mixture was stirred until the orange color disappeared and a thick white precipitate formed. The reaction mixture was then poured into water and extracted with EtOAc. The combined extracts were washed by brine, and dried over Na2SO4, filtered and concentrated under vacuum. The residue was purified by column chromatography on silica gel, using EtOAc/Hex 10-50% to give the product (0.42 g, 46.3% yield). 1H NMR (400 MHz, CDCl3) δ (ppm) 4.30-4.25 (m, 1H), 4.21-4.16 (m, 1H), 3.68-3.62 (m, 1H), 3.37-3.31 (m, 1H), 3.19-3.15 (m, 1H), 2.91-2.85 (m, 1H), 2.75-2.66 (m, 1H), 2.39-2.34 (m, 1H), 2.21-2.15 (m, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46.3%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH:5]=[C:4]([O:7][Si](C)(C)C)[CH2:3][CH2:2]1.C[Si](C)(C)[O:14][C:15]([CH3:17])=[CH2:16].C(=O)(O)[O-].[Na+].O>C(#N)C>[O:14]=[C:15]([CH3:17])[CH2:16][CH:3]1[C:4](=[O:7])[CH2:5][CH2:6][O:1][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CCC(=CC1)O[Si](C)(C)C
Name
Quantity
7.56 g
Type
reactant
Smiles
C[Si](OC(=C)C)(C)C
Name
ceric ammonium nitrate
Quantity
6.36 g
Type
reactant
Smiles
Name
Quantity
1.95 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred until the orange color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a thick white precipitate formed
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed by brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
O=C(CC1COCCC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 46.3%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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